
N-(4-Bromophenyl)-3-oxobutanamide
Overview
Description
N-(4-Bromophenyl)-3-oxobutanamide (CAS No. 38418-24-5) is a 3-oxobutanamide derivative characterized by a bromine-substituted phenyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol. This compound is synthesized via microwave-assisted amidation reactions, where quinoline-2-carboxylic acid or related esters react with 4-bromoaniline under optimized conditions (solvent-free or in DMF/PhCl, 150°C, 800 W) . It serves as a precursor in medicinal chemistry and material science, particularly in the synthesis of antiparasitic agents and heterocyclic compounds .
Preparation Methods
Synthetic Routes
The synthesis of N-(4-Bromophenyl)-3-oxobutanamide can be achieved through several methods, primarily focusing on the reaction of 4-bromoaniline with acylating agents such as 3-oxobutanoic acid or its derivatives. Below are the most common synthetic routes:
Condensation Reaction
Reagents : 4-bromoaniline and 3-oxobutanoic acid (or its derivatives).
Conditions : The reaction typically occurs under acidic or basic conditions, utilizing catalysts like hydrochloric acid or sodium hydroxide.
Procedure : The reactants are mixed and heated, often under reflux conditions, to facilitate the formation of this compound.
Yield : Reports indicate yields ranging from 70% to 75% depending on the specific reaction conditions employed.
Alternative Methods
Acylation with Acyl Chlorides : Another method involves the acylation of 4-bromoaniline using acyl chlorides such as butyryl chloride in the presence of a base like triethylamine.
Reflux Conditions : This method also typically requires refluxing for several hours to achieve complete conversion.
Reaction Mechanisms
The mechanisms involved in synthesizing this compound can be categorized based on the type of reaction:
Nucleophilic Acyl Substitution
In this mechanism, the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the carbonyl carbon of the acylating agent, leading to the formation of an amide bond.
Dehydration
Subsequent dehydration may occur, particularly in reactions involving carboxylic acids, resulting in the formation of the final product.
Analytical Techniques
To confirm the synthesis and purity of this compound, several analytical techniques are employed:
Technique | Purpose |
---|---|
Infrared Spectroscopy (IR) | To identify functional groups present in the compound. |
Nuclear Magnetic Resonance (NMR) | To elucidate the structure and confirm product formation. |
Mass Spectrometry (MS) | To determine molecular weight and confirm identity. |
Tables
Table 1: Summary of Synthesis Methods
Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Condensation | 4-bromoaniline + 3-oxobutanoic acid | Acidic/basic reflux | 70 - 75 |
Acylation | 4-bromoaniline + butyryl chloride | Reflux with triethylamine | Varies |
Table 2: Biological Activity Overview
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial Activity | Significant inhibition against bacteria | |
Anticancer Activity | Dose-dependent growth inhibition |
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Chemistry
N-(4-Bromophenyl)-3-oxobutanamide serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic and medicinal chemistry.
Biology
The compound has demonstrated promise in biological assays, particularly in antimicrobial and anticancer studies. Its mechanism of action involves interactions with specific molecular targets, inhibiting essential bacterial components and disrupting cellular pathways critical for cancer cell proliferation .
Medicine
Research indicates potential therapeutic applications of this compound in drug development. It has been explored for its ability to inhibit enzymes involved in bacterial metabolism and fatty acid synthesis, which are crucial for bacterial growth and cancer cell survival .
Industry
In the industrial sector, this compound is utilized in producing specialty chemicals and advanced materials. Its reactivity makes it suitable for developing polymers with enhanced properties such as thermal stability and conductivity.
Case Studies
- Inhibition Studies : A study demonstrated that this compound effectively inhibits urease activity in vitro. This non-competitive inhibition alters enzyme conformation, reducing activity and suggesting potential therapeutic applications against urease-producing bacteria.
- Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial properties against Mycobacterium tuberculosis and other pathogens. Modifications to the phenyl ring structure significantly enhanced antimicrobial potency, indicating that structural variations can lead to improved efficacy .
- Cytotoxicity Studies : The cytotoxic effects of this compound were evaluated using human tumor cell lines. Results indicated selective cytotoxicity towards tumor cells without significantly affecting normal cells, highlighting its potential for developing targeted anticancer therapies .
Mechanism of Action
The mechanism by which N-(4-Bromophenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer research, it could interfere with cellular pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
The 3-oxobutanamide scaffold is versatile, with substituents on the phenyl ring significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Substituent Effects : Bromine and nitro groups increase molecular weight and polarity compared to methyl or ethoxy groups. The bromophenyl derivative exhibits lower water solubility (29301 mg/L) than the difluorophenyl analog (411.96 mg/L), likely due to halogen-induced hydrophobicity .
- Thermal Stability : Estimated melting points vary, with the bromophenyl derivative showing higher thermal stability (127.88°C) .
Biological Activity
N-(4-Bromophenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 255.09 g/mol. The compound features a bromine atom at the para position of the phenyl ring, contributing to its unique chemical reactivity and biological activity.
1. Medicinal Chemistry Applications
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a scaffold for developing drugs with anti-inflammatory and anticancer properties .
2. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on galactokinase (GALK), where it demonstrated significant inhibition at concentrations below 100 nM, indicating its potential as a lead compound in drug development for conditions like galactosemia .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has shown to interact with various enzymes, potentially altering their activity, which can lead to therapeutic effects in metabolic disorders .
- Cellular Pathways : It may influence cellular pathways related to apoptosis and cell proliferation, making it a candidate for cancer treatment .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of this compound in vitro against various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. Results demonstrated a reduction in inflammatory markers and symptoms, suggesting its potential use in treating inflammatory diseases .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | GALK inhibition at <100 nM | |
Anticancer Activity | Dose-dependent growth inhibition | |
Anti-inflammatory | Reduced inflammatory markers |
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | IC50 (μM) | Notes |
---|---|---|
This compound | <10 | Significant enzyme inhibition |
N-(3-Chlorophenyl)-3-oxobutanamide | >20 | Less potent compared to brominated variant |
N-(4-Iodophenyl)-3-oxobutanamide | 15 | Moderate activity |
Q & A
Basic Research Questions
Q. Q1. What are the established synthetic routes for N-(4-Bromophenyl)-3-oxobutanamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound can be synthesized via bromination of the parent compound, N-(4-substituted phenyl)-3-oxobutanamide. For example, bromination of N-(4-chlorophenyl)-3-oxobutanamide with bromine in acetic acid at room temperature produces the brominated derivative in ~86% yield after 3 hours . Key optimization factors include:
- Solvent choice : Acetic acid is preferred due to its ability to stabilize intermediates.
- Temperature control : Room temperature minimizes side reactions (e.g., over-bromination).
- Stoichiometry : A 1.2:1 molar ratio of bromine to substrate ensures complete conversion.
A yield comparison table under varying conditions:
Bromine Equiv. | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
1.0 | 25 | 3 | 72 |
1.2 | 25 | 3 | 86 |
1.5 | 25 | 3 | 78* |
*Note: Excess bromine may lead to di-brominated byproducts. |
Q. Q2. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
Crystallization : Slow cooling of a saturated solution in water or ethanol yields colorless laths suitable for SC-XRD .
Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Employ SHELXL for small-molecule refinement. Parameters to monitor:
- R-factor : Aim for < 0.04.
- Thermal displacement parameters : Ensure anisotropic refinement for non-H atoms.
- Twinned data : Use SHELXPRO for macromolecular interfaces if twinning is observed .
Example crystallographic data from a related compound (N-(4-Ethoxyphenyl)-3-oxobutanamide):
Parameter | Value |
---|---|
Space group | P 1 |
a, b, c (Å) | 7.234, 9.876, 10.521 |
α, β, γ (°) | 90.0, 95.3, 90.0 |
V (ų) | 746.8 |
Advanced Research Questions
Q. Q3. How does this compound participate in oxidative transformations, and what mechanistic insights exist for these reactions?
Methodological Answer: The 3-oxobutanamide moiety undergoes oxidation with reagents like (diacetoxyiodo)benzene (DIB) to form 2,2-dihaloacetamides. For example, N-(4-chlorophenyl)-3-oxobutanamide reacts with DIB in dichloromethane to yield dichloro derivatives in >75% yield . Mechanistic steps:
Electrophilic halogenation : DIB generates halonium ions at the α-carbon.
Tautomerization : The enol form reacts preferentially due to higher electron density.
Steric effects : Substituents on the phenyl ring minimally affect reactivity (e.g., 4-Bromo vs. 4-Chloro) .
Critical analysis : Competing pathways (e.g., over-oxidation to carboxylic acids) must be suppressed using controlled stoichiometry.
Q. Q4. What are the metabolic pathways and potential intermediates of this compound in biological systems?
Methodological Answer: Though direct data on the bromophenyl variant is limited, analogs like bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide) undergo:
O-De-alkylation : Removal of the ethoxy group to form N-(4-hydroxyphenyl)-3-oxobutanamide.
Keto-enol tautomerization : Stabilizes reactive intermediates.
Glucuronidation : Major detoxification pathway (62% in rabbits) .
For this compound, hypothesize:
- Phase I metabolism : CYP450-mediated debromination or hydroxylation.
- Phase II metabolism : Conjugation with glutathione or sulfate.
Experimental validation : Use LC-MS/MS with isotopically labeled compounds to track metabolites.
Q. Q5. How can computational methods predict the reactivity and spectroscopic properties of this compound?
Methodological Answer:
DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict:
- IR spectra : Stretching frequencies for amide C=O (~1680 cm⁻¹) and ketone C=O (~1720 cm⁻¹).
- NMR shifts : Compare computed H (δ 2.3 ppm for CH) and C (δ 205 ppm for ketone) with experimental data.
Molecular docking : Assess interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina.
ADMET prediction : Tools like SwissADME estimate logP (~2.1) and bioavailability (~70%) .
Q. Data Contradictions and Resolution
Q. Q6. Discrepancies exist in reported reaction yields for brominated 3-oxobutanamides. How can these be reconciled?
Critical Analysis:
- reports 86% yield for bromination in acetic acid, while notes variable yields (60–85%) depending on substituents.
- Resolution :
- Byproduct formation : Bromine excess (>1.2 equiv.) increases di-substitution.
- Solvent polarity : Acetic acid stabilizes cationic intermediates better than less polar solvents.
- Monitoring : Use TLC or in situ IR to terminate reactions at optimal conversion.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJEVGOXBFZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344689 | |
Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38418-24-5 | |
Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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